molecular formula C19H18N4O4S B2575896 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 1219905-42-6

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

Katalognummer: B2575896
CAS-Nummer: 1219905-42-6
Molekulargewicht: 398.44
InChI-Schlüssel: PORBOJSUSTXAIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone” is a structurally complex molecule featuring a benzo[d][1,3]dioxole moiety linked to a 1,3,4-oxadiazole ring, a piperidine scaffold, and a 2-methylthiazole ketone group.

Eigenschaften

IUPAC Name

[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-11-20-14(9-28-11)19(24)23-6-2-3-13(8-23)18-22-21-17(27-18)12-4-5-15-16(7-12)26-10-25-15/h4-5,7,9,13H,2-3,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORBOJSUSTXAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone represents a novel structure that combines elements known for their biological activity. The benzo[d][1,3]dioxole moiety is recognized for its pharmacological potential, while the oxadiazole and piperidine components enhance the compound's bioactivity. This article reviews the biological activities associated with this compound, focusing on its antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H19N3O3S\text{C}_{17}\text{H}_{19}\text{N}_3\text{O}_3\text{S}

This structure includes various functional groups that contribute to its biological properties. The presence of the benzo[d][1,3]dioxole unit is particularly significant due to its established roles in medicinal chemistry.

Antibacterial Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit substantial antibacterial properties. For instance, derivatives have shown high activity against both Gram-positive and Gram-negative bacteria. In a study assessing various derivatives, compounds with similar structural motifs demonstrated minimal inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus .

Bacterial Strain MIC (nM)
Sarcina80
Staphylococcus aureus110
Escherichia coli150

This suggests that the compound may be effective in treating infections caused by these pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For example, a related compound demonstrated an IC50 value of 45.2 μM against U87 glioblastoma cells .

Cancer Cell Line IC50 (μM)
U87 glioblastoma45.2
MCF cell line25.72 ± 3.95

These findings indicate that the compound may have significant potential as an anticancer agent.

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Inhibition of DNA Synthesis: Some derivatives interfere with DNA replication processes in bacteria and cancer cells.
  • Apoptosis Induction: The ability to trigger programmed cell death in cancer cells is a critical pathway for anticancer activity.
  • Enzyme Modulation: Compounds can act as inhibitors or modulators of specific enzymes involved in metabolic pathways.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Study on Antibacterial Efficacy: A series of derivatives were synthesized and tested against common bacterial strains. Results indicated that modifications to the piperidine ring enhanced antibacterial activity significantly .
  • Anticancer Evaluation: In vivo studies using tumor-bearing mice showed that a related compound significantly suppressed tumor growth compared to controls .

Wissenschaftliche Forschungsanwendungen

Overview

The compound has been studied for its antimicrobial properties , showing significant activity against various bacterial strains and fungal species.

Case Studies

  • Bassyouni et al. (2012) synthesized derivatives of 1,3,4-oxadiazole and evaluated their antimicrobial efficacy. The results indicated high activity against Staphylococcus aureus and Salmonella typhimurium , along with antifungal activity against Candida albicans .
  • Vankadari et al. (2013) reported on a series of 2-substituted phenyl oxadiazoles that exhibited significant antibacterial activity. The study utilized molecular modeling to analyze the interactions between the compounds and bacterial proteins, providing insights into their mechanisms of action.

Data Table: Antimicrobial Efficacy

CompoundBacteria / FungiActivity Level
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanoneStaphylococcus aureusHigh
Salmonella typhimuriumHigh
Candida albicansModerate

Overview

Research indicates that this compound may possess antioxidant properties , which can be crucial for mitigating oxidative stress in biological systems.

Case Studies

In the study by Bassyouni et al., the synthesized compounds not only demonstrated antimicrobial activity but also showed considerable antioxidant effects. This dual functionality suggests potential applications in health supplements and therapeutic agents aimed at oxidative stress-related diseases.

Overview

The anticancer potential of the compound has been explored in various studies focusing on its cytotoxic effects against cancer cell lines.

Case Studies

  • Vaidya et al. (2020) investigated 1,2,4-oxadiazole derivatives similar to the target compound. They found significant cytotoxicity against multiple cancer cell lines, indicating a promising avenue for further development as anticancer drugs .
  • The synthesis of 3,5-disubstituted oxadiazole derivatives has been reported to have varying degrees of cytotoxicity against different cancer types, emphasizing the need for structural optimization to enhance efficacy .

Data Table: Anticancer Efficacy

CompoundCancer Cell LineActivity Level
This compoundHeLa (Cervical)Significant
MCF7 (Breast)Moderate
A549 (Lung)Significant

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Target Compound and Analogs

Compound Name Core Structure Functional Groups Key Structural Differences
Target Compound 1,3,4-Oxadiazole Benzo[d][1,3]dioxole, piperidinyl, 2-methylthiazole Unique oxadiazole-piperidine linkage
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone (6g) Pyrazole tert-Butyl, piperazinyl, carbohydrazide Pyrazole core instead of oxadiazole; piperazine instead of piperidine
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (1) Pyrazole tert-Butyl, dihydroxy phenyl Lack of thiazole and piperidine groups

Key Observations :

  • The piperidine moiety offers greater lipophilicity than piperazine in compound 6g, possibly affecting blood-brain barrier penetration .
  • The 2-methylthiazole group introduces sulfur-based interactions, absent in analogs like compound 1, which may influence metabolic stability .

Bioactivity Profiles

  • The target compound’s oxadiazole-thiazole system may similarly disrupt bacterial cell wall synthesis or enzyme function.
  • Anticonvulsant Activity : Pyrazole derivatives like compound 1 demonstrated anticonvulsant effects, attributed to the benzo[d][1,3]dioxole group’s ability to modulate neurotransmitter release . The target compound’s piperidine and thiazole groups could enhance CNS penetration and GABAergic activity.
  • Insecticidal Potential: highlights the role of structural features (e.g., cuticle-penetrating groups) in plant-derived compounds. The target compound’s benzo[d][1,3]dioxole and thiazole moieties may synergize to disrupt insect metabolism .

Physicochemical Metrics :

  • LogP : Predicted higher for the target compound (piperidine + thiazole) vs. compound 6g (piperazine).
  • Metabolic Stability : Oxadiazole rings are generally resistant to oxidation, suggesting longer half-life than pyrazole analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.